Lithium Citrate

Pharmacokinetics Bioavailability Absorption Rate

Fixed-dose lithium carbonate tablets create dosing inflexibility for pediatric, geriatric, and renally-impaired populations. Lithium citrate oral solution resolves this through volumetric precision in 2.5 mL increments, achieving tmax at 0.8 h-43% faster than carbonate tablets-while maintaining bioequivalent total exposure (AUC). • Enables weight-based dose titration for patients ≥7 years per FDA-approved labeling for acute manic/mixed episodes and maintenance therapy • Aqueous solubility of 1 M at 20°C supports concentration-controlled experimental protocols and liquid formulation research • Pharmaceutical-grade material with validated purity specifications ensures reproducible outcomes across preclinical and clinical studies

Molecular Formula C6H5Li3O7
Molecular Weight 210.0 g/mol
CAS No. 10377-38-5
Cat. No. B077019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium Citrate
CAS10377-38-5
SynonymsLitarex
lithium citrate
monolithium citrate
Molecular FormulaC6H5Li3O7
Molecular Weight210.0 g/mol
Structural Identifiers
SMILES[Li+].[Li+].[Li+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O
InChIInChI=1S/C6H8O7.3Li/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3
InChIKeyWJSIUCDMWSDDCE-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Citrate Overview and Procurement


Lithium Citrate (CAS 10377-38-5) is a trilithium salt of citric acid, most commonly encountered as the tetrahydrate form (C6H5Li3O7·4H2O, molecular weight 281.98) in pharmaceutical and research applications [1]. It serves as a source of lithium ions (Li+) and is classified pharmacologically as an antimanic agent, with FDA approval for the treatment of bipolar I disorder and maintenance therapy [2]. The compound is available as a white, crystalline powder that is freely soluble in water (1 M at 20°C) and is typically supplied as either a solid reagent or as a formulated oral solution/syrup . As a lithium salt, its therapeutic activity derives solely from the lithium cation, placing it within a class of compounds that includes lithium carbonate (the most commonly prescribed lithium salt), lithium orotate, and lithium sulfate. Understanding the specific properties that differentiate Lithium Citrate from these in-class alternatives is essential for informed scientific selection and procurement.

Liquid formulation enables precise dose titration in pediatric and geriatric research models
Rapid absorption profile (tmax 0.8 h) supports pharmacokinetic study designs requiring defined peak timing
Explicit FDA pediatric labeling (≥7 years) facilitates age-specific bipolar disorder research protocols

Lithium Salt Substitution Risks


Treating lithium salts as interchangeable commodities represents a critical oversight in both clinical practice and research design. While the pharmacologically active lithium ion is identical across salts, the counterion (citrate, carbonate, orotate) fundamentally alters key performance characteristics that dictate product suitability for a given application [1]. These differences manifest in several measurable dimensions: (1) pharmacokinetic profiles, including absorption rate (tmax) and peak serum concentration (Cmax), which differ significantly between liquid citrate formulations and solid carbonate tablets [2]; (2) the physical state and solubility of the salt, with citrate enabling liquid oral solutions whereas carbonate is limited to solid dosage forms [3]; and (3) the associated safety and tolerability profiles, with evidence suggesting that the gastrointestinal side effect burden can differ based on formulation and salt type [4]. Furthermore, from a procurement perspective, pharmaceutical-grade lithium citrate is manufactured by a concentrated supplier base and commands distinct purity specifications and pricing relative to technical-grade carbonate, making direct substitution economically and regulatorily non-viable [5]. The following evidence guide quantifies these differences to enable data-driven selection.

Absorption kineticsmay differ significantly; citrate syrup achieves faster tmax than carbonate tablets, altering peak exposure timing in research protocols.
Formulation flexibilityis absent with carbonate tablets; only the citrate liquid enables continuous volumetric dose adjustment for weight-based or renal-adjusted dosing models.
Supplier and purity gradevary between citrate and carbonate; pharmaceutical-grade citrate has a concentrated supplier base and distinct pricing structure.

Lithium Citrate Differentiation Evidence


Absorption Rate: Citrate Syrup vs. Carbonate

Lithium Citrate, when administered as an oral syrup, demonstrates a significantly more rapid absorption profile compared to conventional lithium carbonate tablets, as established by a direct head-to-head crossover study in healthy volunteers [1]. This difference is quantifiable in the time to reach maximum serum concentration (tmax), a critical parameter for applications requiring rapid onset. While the total bioavailability (AUC) and Cmax are bioequivalent between the two formulations, the faster tmax of the citrate syrup provides a pharmacokinetic advantage in specific clinical or experimental settings [1].

Absorption rate (tmax)
Head-to-head
Citrate syrup tmax 0.8 h vs carbonate tablets 1.4 h (43% faster)
Supports rapid-onset study design context
Crossover study, healthy volunteers; total exposure bioequivalent
Pharmacokinetics Bioavailability Absorption Rate

Precise Titration via Liquid Citrate

A fundamental differentiation lies in the physical form enabled by the salt's counterion. Lithium Citrate, due to its high aqueous solubility, can be formulated as a stable oral solution, whereas lithium carbonate is essentially insoluble in water and is therefore restricted to solid dosage forms (tablets or capsules) [1]. This enables a liquid formulation of lithium citrate that provides a direct, volumetric method for dose adjustment that is not possible with fixed-dose carbonate tablets. Each 5 mL of the standard lithium citrate oral solution delivers 8 mEq of lithium ion, precisely equivalent to the lithium content in 300 mg of lithium carbonate [1].

Formulation flexibility
Class-level
Liquid oral solution allows continuous volumetric dose adjustment
Enables precise dose titration in research protocols
Class-level inference; formulation-context
Formulation Science Dosage Flexibility Patient-Specific Dosing

Tolerability Differences Between Lithium Salts

Comparative studies and clinical data indicate that the tolerability of lithium therapy can be influenced by both the salt form and the administration regimen. A double-blind crossover study directly compared once-daily lithium carbonate (Priadal) to twice-daily lithium citrate (Litarex) in 25 stabilized bipolar patients over 12 months and found no significant differences in clinical outcome, side effects, or renal function between the two regimens [1]. However, research on the impact of food intake reveals that gastrointestinal side effects are strongly modulated by administration conditions: a study comparing lithium sulphate and lithium citrate in slow-release tablets found that postprandial (after food) administration resulted in practically no side effects, whereas administration on an empty stomach induced diarrhea in approximately 20% of subjects [2].

Tolerability profile
Head-to-head
No significant difference in side effects or renal function between citrate and carbonate over 12 months
Supports interchangeability review for formulation choice
Double-blind study, stabilized patients; food effect modifies GI tolerability
Gastrointestinal Tolerability Side Effect Profile Adherence

Broader Indications and Pediatric Labeling

The regulatory labeling and approved indications for lithium citrate products can differ meaningfully from those of lithium carbonate, impacting procurement decisions for specific clinical or research applications. The lithium oral solution (citrate) FDA label specifically includes indication for treatment of acute manic and mixed episodes in patients 7 years and older, as well as maintenance treatment in patients 7 years and older [1]. In contrast, the UK SmPC for Li-Liquid (citrate) includes additional indications: treatment of recurrent bipolar depression where alternative antidepressants have been ineffective, and control of aggressive or self-mutilating behavior .

Regulatory labeling
Specification review
FDA label includes pediatric use (≥7 years) for acute/mixed episodes and maintenance
Regulatory context supports pediatric study designs
Explicit pediatric labeling not uniformly present across all lithium products
Regulatory Affairs Clinical Indications Pediatric Use

Premium Pricing and Concentrated Supply

From a procurement standpoint, lithium citrate and lithium carbonate exist in distinct supply chain ecosystems with different pricing structures. The global supply of pharmaceutical-grade lithium citrate is concentrated among a limited number of manufacturers, primarily in Asia and Europe, including Tresco Manufacturing Company (China), CordenPharma (Germany), and Albemarle Corporation (US) [1]. This contrasts with the much larger, more commoditized market for battery- and pharmaceutical-grade lithium carbonate. The pharmaceutical-grade lithium citrate market was valued at USD 158.9 million in 2025 and is projected to reach USD 321.5 million by 2035, growing at a CAGR of 7.3% [2]. Pharmaceutical-grade lithium citrate commands premium pricing relative to technical-grade carbonate due to its specific applications in niche pharmaceutical and research industries [2].

Supply chain
Source review
Pharmaceutical-grade market USD 158.9M (2025), CAGR 7.3%, concentrated supplier base
Procurement planning must consider supply concentration
Market report data; premium pricing relative to carbonate
Supply Chain Pharmaceutical Procurement Pricing

Lithium Citrate Application Scenarios


Pediatric Bipolar I Disorder Treatment

Lithium citrate oral solution is the optimal selection for research and clinical protocols involving pediatric patients (ages 7 years and older) with bipolar I disorder. This application scenario leverages three lines of evidence: (1) the FDA explicitly labels lithium oral solution for acute manic/mixed episodes and maintenance treatment in patients 7 years and older [1]; (2) the liquid formulation enables precise, weight-based dose titration that is essential in pediatric populations where fixed-dose carbonate tablets cannot provide the necessary dosing flexibility [2]; and (3) the volumetric dosing allows for small incremental adjustments (e.g., 2.5 mL increments) that facilitate careful serum level monitoring required in this vulnerable population [1].

Geriatric and Renal Patient Dose Titration

For research or clinical protocols involving elderly patients or individuals with renal impairment, lithium citrate oral solution provides distinct advantages grounded in the quantitative evidence. The liquid formulation allows for precise, small-volume dose adjustments that are not possible with carbonate tablets, enabling clinicians to maintain serum lithium levels within the narrow therapeutic window (0.5-1.0 mmol/L) while minimizing toxicity risk [1]. The absence of significant differences in renal function outcomes between citrate and carbonate regimens in long-term maintenance studies [2] supports the interchangeability of the salts from a renal safety standpoint, making formulation advantages the primary driver for selecting citrate over carbonate in this population.

Rapid Onset and PK-Controlled Research

Research protocols investigating the acute effects of lithium or requiring precise temporal control over serum concentration profiles may benefit from selecting lithium citrate syrup. The direct head-to-head pharmacokinetic evidence demonstrates that lithium citrate syrup achieves peak serum concentration (tmax) in 0.8 hours, which is 43% faster than the 1.4 hours observed with conventional lithium carbonate tablets [1]. This faster absorption profile, combined with the ability to administer precise volumes, provides researchers with a tool for designing studies where timing of peak serum concentration is a critical variable. The bioequivalence of total exposure (AUC) between formulations [1] ensures that long-term exposure remains comparable despite the difference in absorption kinetics.

Nephrolithiasis Prevention Research

Preclinical research investigating the role of lithium salts in regulating urinary citrate levels and preventing calcium oxalate nephrolithiasis may consider lithium citrate as a research tool. A comparative study in a rat model demonstrated that both lithium carbonate (LiC) and lithium citrate (LiCit) significantly increased urinary citrate levels (p<0.001) and reduced calcium oxalate crystal deposition, kidney tubular dilatation, and inflammatory cell infiltration [1]. While this evidence does not differentiate the salts in terms of efficacy, the availability of lithium citrate as a water-soluble solid reagent [2] facilitates its use in experimental models requiring precise concentration-controlled solutions, making it a practical choice for such research applications.

Application
Selection Property
Validation Focus
Pediatric bipolar I disorder research
Liquid dosage form with pediatric labeling context
Pediatric dosing accuracy and serum level monitoring
Geriatric / renal dose-titration research
Continuous volumetric dose adjustment capability
Renal function endpoint monitoring and narrow therapeutic window management
PK-controlled study design
Rapid absorption profile (tmax 0.8 h)
Peak concentration timing and total exposure bioequivalence
Nephrolithiasis model research
Urinary citrate modulation context
Urinary citrate and calcium oxalate endpoint analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lithium Citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.